![molecular formula C20H20N4O2 B2628192 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone CAS No. 2034250-00-3](/img/structure/B2628192.png)
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone
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Overview
Description
The compound “(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule also contains a biphenyl group, which consists of two connected phenyl rings, and one of these rings has a methoxy group attached to it .
Synthesis Analysis
The synthesis of such compounds often involves the use of copper-catalyzed click reactions, which are a type of cycloaddition reaction that can be used to attach a variety of groups to a triazole ring . The specific synthesis process for this compound is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, a pyrrolidine ring, and a biphenyl group with a methoxy substituent . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the triazole ring, the pyrrolidine ring, and the biphenyl group. The triazole ring can participate in a variety of reactions, including cycloaddition reactions . The pyrrolidine ring can also undergo various reactions, including those involving the nitrogen atom .Scientific Research Applications
Antimicrobial Activity
1,2,3-triazoles have garnered significant interest in medicinal chemistry due to their stability against metabolic degradation and versatile applications. In a study by Sangwan et al., a series of 1,2,3-triazole hybrids containing amine-ester functionality were synthesized . These compounds were evaluated for their antimicrobial activity against various microbial strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Notably, compound 7o exhibited substantial potency (MIC = 0.0558 μmol/mL) against most of the tested microbes.
Cytotoxic Activity
Another study explored 1,2,4-triazole hybrids, which share structural similarities with 1,2,3-triazoles. These hybrids were evaluated for cytotoxic activity against tumor cell lines. The results indicated varying levels of cytotoxicity, with IC50 values ranging from 15.6 to 39.8 µM for MCF-7 cells and 23.9 to 41.8 µM for HCT-116 cells .
Other Biological Activities
1,2,3-Triazoles and their derivatives exhibit a wide range of biological activities. These include anti-bacterial, anti-allergy, anti-HIV, anti-tumor, and anti-tuberculosis properties . Their unique features, such as chelating activity due to unpaired electrons on the nitrogen atom, contribute to their diverse applications.
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities . Additionally, computational studies could be used to predict its interaction with various biological targets .
Mechanism of Action
Target of Action
It’s worth noting that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Mode of Action
The mechanism of interaction between the compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone and its targets involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Pharmacokinetics
It’s worth noting that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
The compound is likely to have a wide range of biological activity due to the presence of the 1,2,4-triazole moiety .
Action Environment
It’s worth noting that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-19-4-2-3-17(13-19)15-5-7-16(8-6-15)20(25)23-12-9-18(14-23)24-21-10-11-22-24/h2-8,10-11,13,18H,9,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKFDBHTSJISLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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